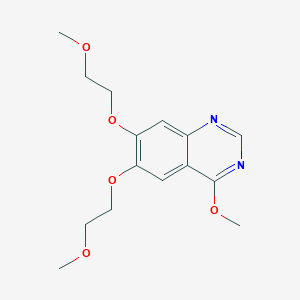

6,7-ビス(2-メトキシエトキシ)-4-メトキシキナゾリン

説明

“6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is a chemical compound that is a member of quinazolines . It is also known by other names such as “6,7-Bis(2-methoxyethoxy)-4(3H)-quinazolinone” and "6,7-Bis(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one" .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one process involves reacting 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde . Another process involves the creation of novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives .

Molecular Structure Analysis

The molecular formula of “6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is C14H18N2O5 . The molecular weight is 294.30 g/mol . The InChI string representation of its structure is InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11 (15-9-16-14 (10)17)8-13 (12)21-6-4-19-2/h7-9H,3-6H2,1-2H3, (H,15,16,17) .

Physical And Chemical Properties Analysis

“6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point ranges from 190.0 to 194.0 degrees Celsius .

科学的研究の応用

がん治療

6,7-ビス(2-メトキシエトキシ)-4-メトキシキナゾリン: は、タンデュチニブ、エルロチニブ、ゲフィチニブなどのタンパク質チロシンキナーゼ阻害剤の合成における重要な中間体です 。これらの化合物は、細胞分裂と分化を調節する経路を阻害する能力により、さまざまな癌の治療において重要です。 たとえば、エルロチニブ(タルセバ®)とゲフィチニブ(イレッサ®)は非小細胞肺癌(NSCLC)の治療に使用され、タンデュチニブは骨髄性白血病(ML)と進行性骨髄異形成症候群(MDS)の臨床試験中です .

合成プロセス開発

この化合物は、改善された合成プロセスの詳細を説明する特許出願の対象となっています。これらのプロセスは、医薬品の費用対効果の高いスケーラブルな生産方法を開発するために不可欠です。 たとえば、特許取得済みのプロセスは、6,7-ビス(2-メトキシエトキシ)-4-メトキシキナゾリンを前駆体として使用するエルロチニブ塩酸塩の合成を説明しています .

チロシナーゼ阻害

研究により、6,7-ビス(2-メトキシエトキシ)-4(3H)-キナゾリンオンは、メラニン産生に関与する酵素であるチロシナーゼの強力な阻害剤であることが明らかになりました。 この用途は、生鮮カットアップルなどの食品製品の褐変防止剤の開発に特に関連しています .

作用機序

Target of Action

The primary target of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .

Mode of Action

6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline interacts with its target, the EGFR tyrosine kinase, by inhibiting its phosphorylation . This inhibition blocks the signal transduction pathway, thereby inhibiting the growth of tumor cells and inducing their apoptosis .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival . By inhibiting EGFR tyrosine kinase, 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline disrupts this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis .

Result of Action

The molecular and cellular effects of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline’s action include the inhibition of tumor cell growth and the induction of apoptosis . These effects result from the compound’s inhibition of EGFR tyrosine kinase, which disrupts the EGFR signaling pathway .

特性

IUPAC Name |

4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-18-4-6-21-13-8-11-12(16-10-17-15(11)20-3)9-14(13)22-7-5-19-2/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVDVZLVFQPRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)OC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253688 | |

| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312937-41-9 | |

| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312937-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)

![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)